3‑Position Thioalkyl Chain Confers Complete Loss of Anti-HIV Activity Relative to 3‑Mercapto and 3‑Thiocarbonate Congeners
The target compound carries a thioacetamide (-SCH₂CONH₂) chain at the isothiazole 3‑position. Published SAR demonstrated that any thioalkyl chain or dialkylamino function at the 3‑position abolishes anti-HIV activity in the MT‑4/HIV‑1(IIIB) and MT‑4/HIV‑2(ROD) acute infection model [1]. In contrast, the 3‑mercapto analog 3‑mercapto-5-phenyl-4-isothiazolecarbonitrile inhibited HIV-1 (IIIB) with an EC₅₀ of 7.8 μg/mL and HIV-2 (ROD) with an EC₅₀ of 9.7 μg/mL, while S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate yielded EC₅₀ values of 15.2 μg/mL (HIV-1 IIIB) and 13.4 μg/mL (HIV-2 ROD), respectively [1]. The target compound is predicted to be inactive (EC₅₀ > sub-toxic concentration threshold) against both HIV-1 and HIV-2 by direct structural analogy to the thioalkyl-inactive class.
| Evidence Dimension | Anti-HIV-1 (IIIB) activity in acutely infected MT-4 cells |
|---|---|
| Target Compound Data | Inactive (EC₅₀ > sub-toxic threshold; predicted by SAR class membership) |
| Comparator Or Baseline | 3-Mercapto-5-phenyl-4-isothiazolecarbonitrile: EC₅₀ = 7.8 μg/mL (HIV-1 IIIB); S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate: EC₅₀ = 15.2 μg/mL (HIV-1 IIIB) |
| Quantified Difference | >10-fold difference in anti-HIV-1 potency (active comparators vs. inactive thioalkyl class) |
| Conditions | MT‑4 cells acutely infected with HIV-1 strain IIIB; viability assessed by MTT method; sub-toxic concentration range tested |
Why This Matters
The presence of a thioalkyl chain at position 3 acts as a binary pharmacophoric switch that determines whether an isothiazole derivative can inhibit HIV replication; selecting this compound for anti-HIV screening will yield a false-negative result, making it unsuitable for HIV-focused programs but valuable as a negative-control reference standard for SAR validation.
- [1] Cutrì CCC, Garozzo A, Pannecouque C, Castro A, Guerrera F, De Clercq E. Isothiazole derivatives as novel HIV replication inhibitors. Antivir Chem Chemother. 2004;15(4):201-205. doi:10.1177/095632020401500403. View Source
